molecular formula C15H10O4 B578928 4,7-dihydroxy-3-phenyl-2H-chromen-2-one CAS No. 19225-17-3

4,7-dihydroxy-3-phenyl-2H-chromen-2-one

Cat. No.: B578928
CAS No.: 19225-17-3
M. Wt: 254.241
InChI Key: APFWLFUGBMRXCS-UHFFFAOYSA-N
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Description

4,7-dihydroxy-3-phenyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and this compound specifically has hydroxyl groups at the 4 and 7 positions and a phenyl group at the 3 position. This compound is of interest due to its potential pharmacological properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dihydroxy-3-phenyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-ketoesters in the presence of a catalyst. Another method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs green chemistry approaches to minimize environmental impact. These methods may include the use of microwave or ultrasound energy to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4,7-dihydroxy-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted coumarins from electrophilic substitution .

Properties

IUPAC Name

4,7-dihydroxy-3-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-7-11-12(8-10)19-15(18)13(14(11)17)9-4-2-1-3-5-9/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFWLFUGBMRXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172807
Record name Coumarin, 4,7-dihydroxy-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19225-17-3
Record name Coumarin, 4,7-dihydroxy-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin, 4,7-dihydroxy-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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